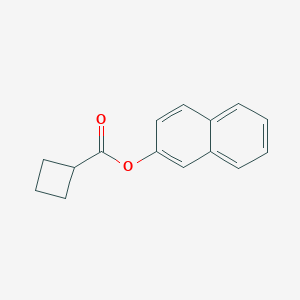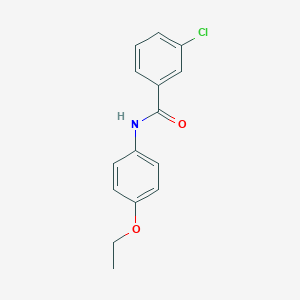
3-chloro-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-ethoxyphenyl)benzamide, also known as CEPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEPC is a benzamide derivative that contains a chloro and ethoxy group on the benzene ring. It has a molecular weight of 301.79 g/mol and a melting point of 126-128°C.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-ethoxyphenyl)benzamide has been investigated for its potential use in various scientific research fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 3-chloro-N-(4-ethoxyphenyl)benzamide has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can reduce inflammation in the brain.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is believed to act on various cellular pathways. 3-chloro-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling and proliferation. It has also been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
3-chloro-N-(4-ethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-N-(4-ethoxyphenyl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-chloro-N-(4-ethoxyphenyl)benzamide is its high purity and stability, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(4-ethoxyphenyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. It has also been suggested that 3-chloro-N-(4-ethoxyphenyl)benzamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of 3-chloro-N-(4-ethoxyphenyl)benzamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-chloro-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-ethoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization. This method yields 3-chloro-N-(4-ethoxyphenyl)benzamide with a purity of over 99%.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
3-chloro-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
JSIPXDAKEMSRJC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



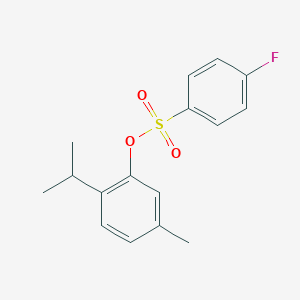
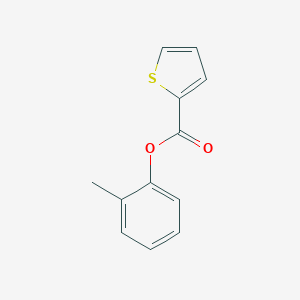
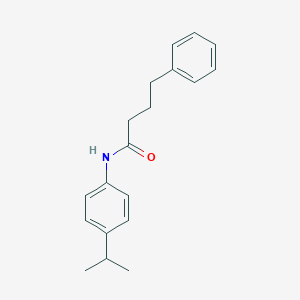
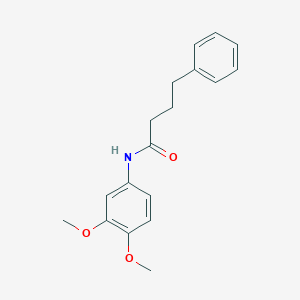
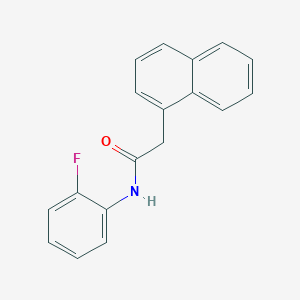
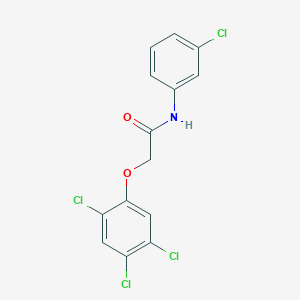
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
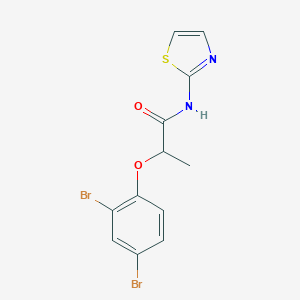
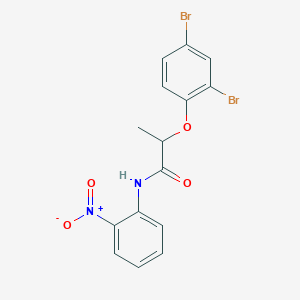
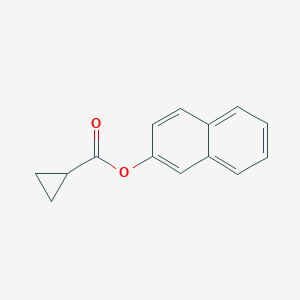
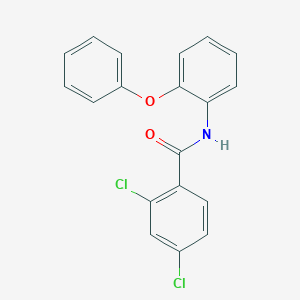
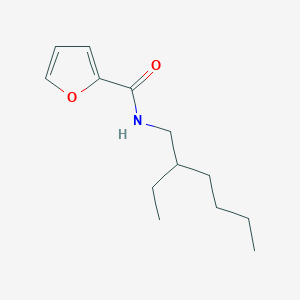
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
